

Scale-up synthesis of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine derivatives

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Compound of Interest

Compound Name: 1-Methyl-4-(6-nitropyridin-3-YL)piperazine

Cat. No.: B1524449

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Application Note & Protocol

Topic: Scale-up Synthesis of 1-Methyl-4-(6-nitropyridin-3-YL)piperazine and its Derivatives

Abstract

The piperazine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2][3] This document provides a comprehensive, technically detailed guide for the robust and scalable two-step synthesis of **1-Methyl-4-(6-nitropyridin-3-yl)piperazine**, a key building block in modern drug discovery. The protocol emphasizes safety, efficiency, and reproducibility, drawing upon established principles of nucleophilic aromatic substitution and N-alkylation. We will dissect the causality behind critical process parameters, from reagent selection to purification strategies, ensuring a self-validating and reliable synthetic workflow suitable for scale-up operations.

Introduction: The Strategic Importance of the Nitropyridinylpiperazine Scaffold

Piperazine derivatives are prevalent in pharmaceuticals, acting as crucial pharmacophores that can modulate a drug's solubility, basicity, and ability to interact with biological targets.[1] The 1-(6-nitropyridin-3-yl)piperazine core, and its N-methylated derivative, are of particular

significance. They serve as pivotal intermediates in the synthesis of advanced molecules, including potent and selective cyclin-dependent kinase (CDK) 4/6 inhibitors used in oncology. [3][4] The successful scale-up of this intermediate is therefore a critical step in the drug development pipeline.

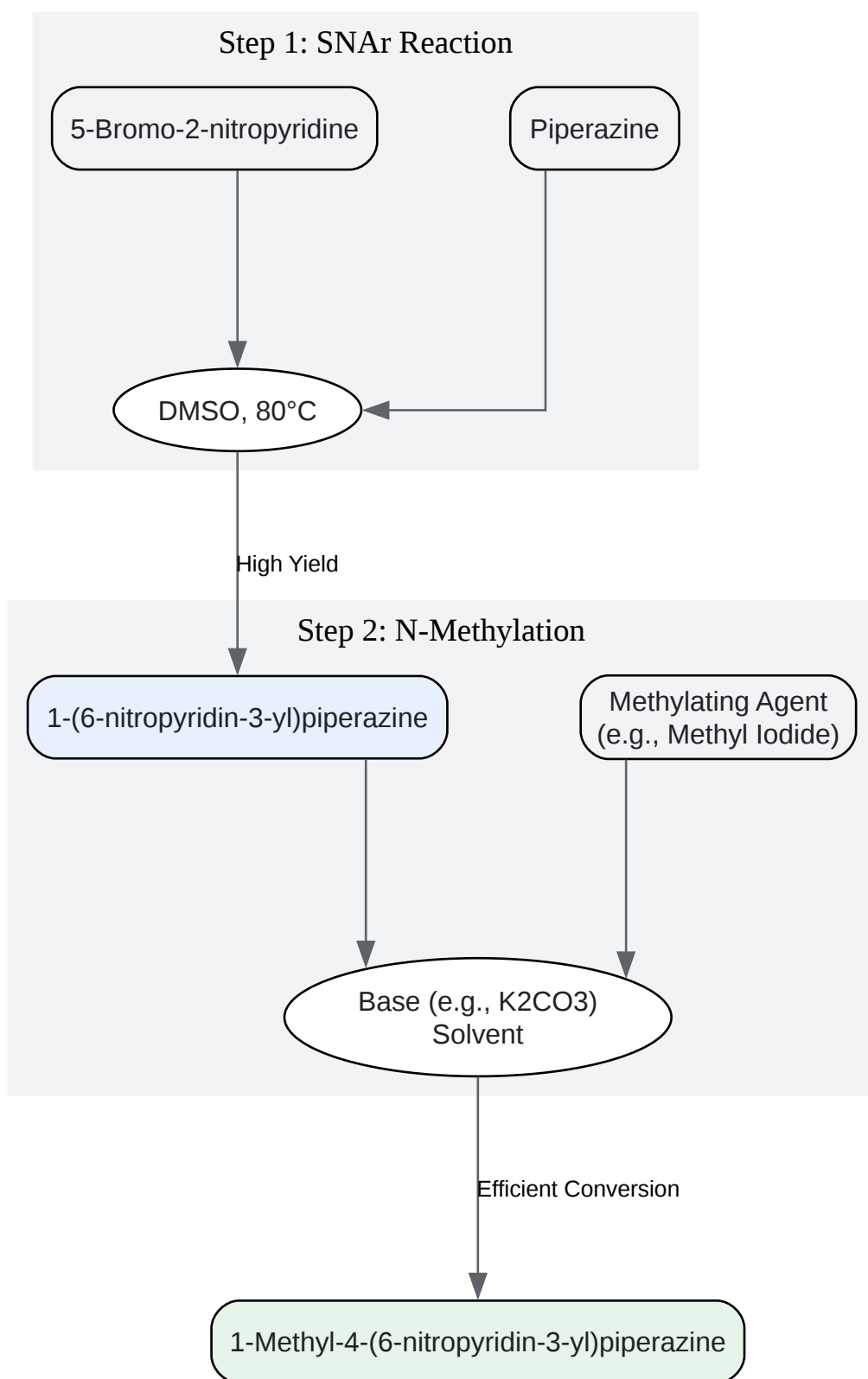
This guide presents a field-proven, two-stage protocol:

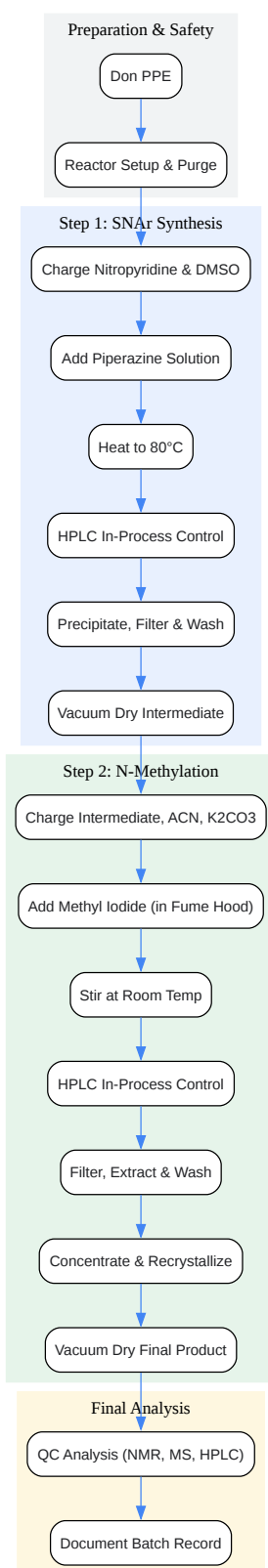
- Stage 1: Synthesis of the core intermediate, 1-(6-nitropyridin-3-yl)piperazine, via a nucleophilic aromatic substitution (S_NAr) reaction.
- Stage 2: N-methylation of the intermediate to yield the target compound, **1-Methyl-4-(6-nitropyridin-3-yl)piperazine**.

Reaction Mechanism and Strategy

The synthetic strategy hinges on a classical Nucleophilic Aromatic Substitution (S_NAr) reaction. The pyridine ring, which is typically electron-deficient, is further 'activated' towards nucleophilic attack by the presence of a strong electron-withdrawing nitro (-NO₂) group.[5] This activation dramatically lowers the energy barrier for a nucleophile, in this case, the secondary amine of piperazine, to attack the carbon atom at the 3-position, displacing a halide leaving group (e.g., Br⁻ or Cl⁻).

The subsequent N-alkylation is a standard transformation that converts the remaining secondary amine of the piperazine ring into a tertiary amine using a suitable methylating agent.





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